![molecular formula C18H21N3O5 B4443853 N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4443853.png)
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide
Overview
Description
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a methoxy group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-methoxy-4-aminophenyl furan-2-carboxamide. This intermediate can be synthesized through a series of reactions, including nitration, reduction, and acylation. The final step involves the reaction of the intermediate with morpholine and acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-[(morpholin-4-ylacetyl)amino]phenyl furan-2-carboxamide.
Reduction: Formation of 3-methoxy-4-aminophenyl furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{3-methoxy-4-[(morpholin-4-yl)phenyl]furan-2-carboxamide: Similar structure but lacks the acetyl group.
N-{3-methoxy-4-[(piperidin-4-ylacetyl)amino]phenyl}furan-2-carboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. This structural feature can influence its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-16-11-13(19-18(23)15-3-2-8-26-15)4-5-14(16)20-17(22)12-21-6-9-25-10-7-21/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYMENIMWGVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443781.png)
![N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443789.png)
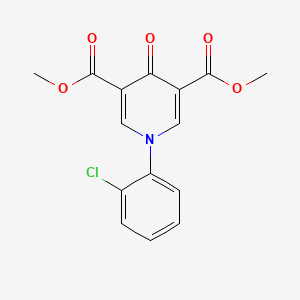
![2-(4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B4443820.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)
![N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)
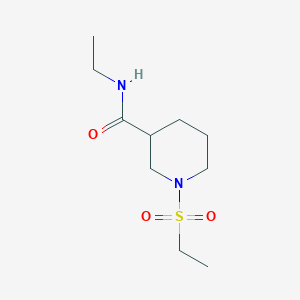
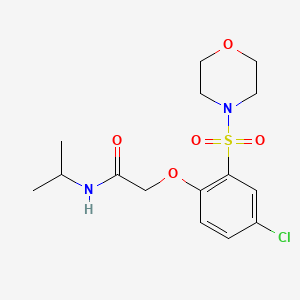
![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443861.png)
![N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443867.png)
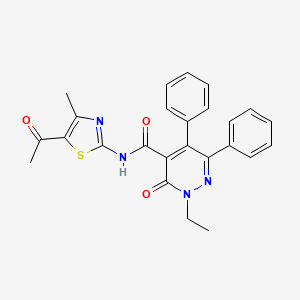
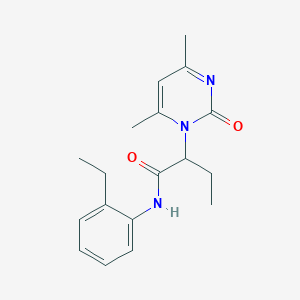
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4443884.png)
